N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenethylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-23-19(24)14-18(20(23)16-6-4-3-5-7-16)21(25)22-13-12-15-8-10-17(26-2)11-9-15/h3-11,18,20H,12-14H2,1-2H3,(H,22,25) |
InChI Key |
XGZDWDZWGMGXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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